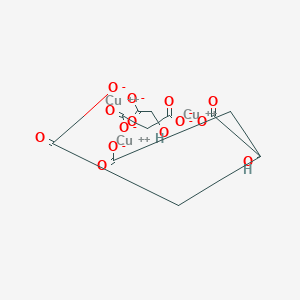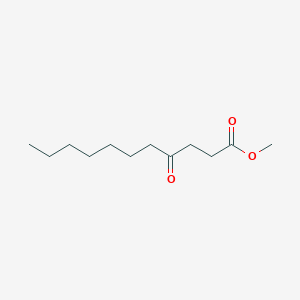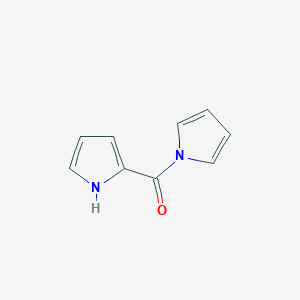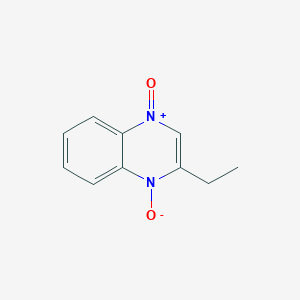
Copper citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper citrate is a coordination compound with the molecular formula C12H10Cu3O14. It is composed of three copper ions coordinated with two molecules of 2-hydroxypropane-1,2,3-tricarboxylate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Copper citrate typically involves the reaction of copper(II) salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the coordination of copper ions with the tricarboxylate ligands .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using copper(II) sulfate and 2-hydroxypropane-1,2,3-tricarboxylic acid. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Copper citrate undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation states of copper.
Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the pH of the reaction medium.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper citrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in copper metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of Copper citrate involves the coordination of copper ions with the tricarboxylate ligands. This coordination facilitates electron transfer processes, making the compound an effective catalyst in various chemical reactions. The copper ions can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Copper(II) citrate: Similar coordination compound with citrate ligands.
Copper(II) acetate: Another copper coordination compound with acetate ligands.
Copper(II) sulfate: Common copper salt used in various applications.
Uniqueness: Copper citrate is unique due to its specific coordination with 2-hydroxypropane-1,2,3-tricarboxylate ligands, which imparts distinct chemical properties and reactivity compared to other copper coordination compounds .
Propiedades
Número CAS |
17263-57-9 |
|---|---|
Fórmula molecular |
C12H10Cu3O14 |
Peso molecular |
568.8 g/mol |
Nombre IUPAC |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clave InChI |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Key on ui other cas no. |
10402-15-0 3164-31-6 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine](/img/structure/B92322.png)






![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)


